N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine
CAS No.:
Cat. No.: VC13689010
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3NO |
|---|---|
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | N-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C12H14F3NO/c1-17-11-5-2-9(12(13,14)15)6-8(11)7-16-10-3-4-10/h2,5-6,10,16H,3-4,7H2,1H3 |
| Standard InChI Key | WVFZWKKDWAALRT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2 |
| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is N-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine, and its canonical SMILES representation is COC₁=C(C=C(C=C₁)C(F)(F)F)CNC₂CC₂. Key structural features include:
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Benzyl core: Aromatic ring with methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents.
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Cyclopropanamine: A three-membered cyclopropane ring bonded to an amine group.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.24 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated ~2.5 (lipophilic) | Calculated |
| Solubility | Low aqueous solubility |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic effects and hydrogen-bonding potential .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves imine hydrogenation, as detailed in US Patent 9,260,378B2 :
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Imine Formation: Reacting 2-methoxy-5-(trifluoromethyl)benzaldehyde with cyclopropanamine to form an intermediate imine.
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Catalytic Hydrogenation: Reducing the imine using hydrogen gas and a palladium or nickel catalyst to yield the final amine .
Reaction Scheme:
\text{RCHO} + \text{H}_2\text{N-C}_3\text{H}_5 \rightarrow \text{RCH=N-C}_3\text{H}_5 \xrightarrow{\text{H}_2/\text{catalyst}} \text{RCH}_2\text{NH-C}_3\text{H}_5}(Where R = 2-methoxy-5-(trifluoromethyl)phenyl) .
Process Optimization
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Catalyst Selection: Palladium on carbon (Pd/C) achieves >80% yield under mild conditions (25–50°C, 1–5 bar H₂) .
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Solvent Systems: Tetrahydrofuran (THF) or ethanol improves reaction homogeneity .
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Purification: Column chromatography or recrystallization ensures >95% purity.
Biological and Pharmacological Activity
Agrochemical Applications
N-(Benzyl)cyclopropanamines serve as intermediates in fungicide synthesis, particularly for pyrazolecarboxamides (e.g., WO 2007/087906) . Their stability under field conditions makes them suitable for crop protection .
| Supplier | Purity | Price (mg) |
|---|---|---|
| VulcanChem | >95% | $250 |
| AK Scientific | >90% | $200 |
| Evitachem | >98% | $300 |
Research Use Cases
Future Directions
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